molecular formula C5H8F3N B14787910 3,3,4-Trifluoropiperidine

3,3,4-Trifluoropiperidine

Cat. No.: B14787910
M. Wt: 139.12 g/mol
InChI Key: ZBJYKMIRHGSEME-UHFFFAOYSA-N
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Description

3,3,4-Trifluoropiperidine is a fluorinated piperidine derivative with the molecular formula C5H8F3N. This compound is characterized by the presence of three fluorine atoms attached to the piperidine ring, specifically at the 3rd and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4-Trifluoropiperidine typically involves the introduction of fluorine atoms into the piperidine ring through various fluorination reactions. One common method is the nucleophilic substitution reaction, where a suitable piperidine precursor is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure selective fluorination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of flow chemistry techniques can also minimize the formation of by-products and improve the overall safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,3,4-Trifluoropiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3,4-Trifluoropiperidine has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 3,3,4-Trifluoropiperidine is primarily influenced by the presence of fluorine atoms, which can alter the compound’s electronic and steric properties. These changes can affect the compound’s interaction with biological targets, such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity to its molecular targets by forming strong hydrogen bonds and electrostatic interactions. Additionally, the presence of fluorine can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Uniqueness: 3,3,4-Trifluoropiperidine stands out due to its specific fluorine atom arrangement, which imparts unique electronic and steric effects. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity. Its enhanced metabolic stability and bioavailability also make it a promising candidate for drug development .

Properties

IUPAC Name

3,3,4-trifluoropiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N/c6-4-1-2-9-3-5(4,7)8/h4,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJYKMIRHGSEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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